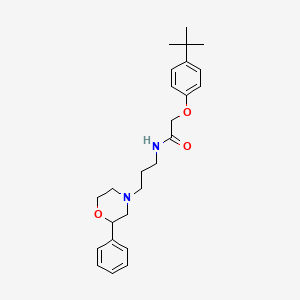

2-(4-(tert-butyl)phenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is an organic molecule with multiple functional groups, including a phenoxy group, a morpholino group, and an acetamide group. These functional groups could give the compound unique chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the morpholino group might be introduced via a nucleophilic substitution reaction, while the acetamide group might be introduced via an acylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the acetamide group might make the compound susceptible to hydrolysis, while the phenoxy group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase Process Optimization, Mechanism, and Kinetics

:

- This study investigated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs. Various acyl donors, including vinyl acetate, were studied to optimize the reaction process, which is critical for the synthesis of compounds like 2-(4-(tert-butyl)phenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide (Magadum & Yadav, 2018).

Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives :

- A study focused on synthesizing novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The research revealed that certain compounds with bromo, tert-butyl, and nitro groups at the phenoxy nucleus displayed significant biological activities (Rani, Pal, Hegde, & Hashim, 2016).

Media Effects on Antioxidant Activities of Phenols and Catechols :

- This paper explored the H-atom donating activities of various phenols, including 2,6-di-tert-butyl-4-methylphenol, which is structurally similar to the tert-butyl group in the compound . The study provided insights into the antioxidant properties of such phenols in different solvents (Barclay, Edwards, & Vinqvist, 1999).

Highly Enantioselective CALB-catalyzed Kinetic Resolution of Building Blocks for β-Blocker Atenolol :

- The research synthesized enantiomers of a compound structurally related to this compound, which is a building block for the cardioselective β-blocker Atenolol. The study highlights the significance of such compounds in pharmaceutical applications (Lund, Bøckmann, & Jacobsen, 2016).

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives :

- This study synthesized and tested various 2-(substituted phenoxy) acetamide derivatives for their anticancer, anti-inflammatory, and analgesic activities. The research found that compounds with halogens on the aromatic ring, similar to the tert-butyl group in the compound of interest, showed promising biological activities (Rani, Pal, Hegde, & Hashim, 2014).

作用機序

Safety and Hazards

将来の方向性

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has promising medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

特性

IUPAC Name |

2-(4-tert-butylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O3/c1-25(2,3)21-10-12-22(13-11-21)30-19-24(28)26-14-7-15-27-16-17-29-23(18-27)20-8-5-4-6-9-20/h4-6,8-13,23H,7,14-19H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBKILRWAIQRBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2699227.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2699228.png)

![(6-Chloropyridin-3-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2699230.png)

![3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2699231.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2699232.png)

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699235.png)

![N-(tert-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2699237.png)

![5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2699239.png)

![Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2699241.png)

![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2699247.png)